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Diacetone fructose

Cat. No.: B12356002
M. Wt: 296.31 g/mol
InChI Key: BQYPOGXVXCJSMU-ABICQQBESA-N
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Description

Historical Trajectories and Foundational Discoveries of Diacetone Fructose (B13574)

The study of carbohydrate derivatives, including acetals, has a long history, with early investigations aiming to understand the complex structures of sugars and to develop methods for their selective modification. The acetonation of fructose to form diacetone fructose has been a subject of research for decades, contributing to the broader understanding of carbohydrate protection strategies.

foundational work by researchers like M. L. Wolfrom and colleagues in the mid-20th century was instrumental in elucidating the structures of fructose derivatives, including this compound medchemexpress.comacs.org. Their studies, published in journals such as the Journal of the American Chemical Society, laid the groundwork for identifying specific isomers and their configurations medchemexpress.comacs.org.

Patent literature also reflects the historical development of processes involving this compound. For instance, U.S. Patent US4465521A, filed in the 1980s, discusses the hydrolysis of this compound and references earlier work, such as that by Smith et al. in U.S. Pat. No. 2,813,810, which utilized the conversion of fructose to this compound as part of a method for fractionating invert sugar google.com. Further research by Tipson et al. in the late 1960s explored the acid-catalyzed hydrolysis of this compound, noting that the use of strong mineral acids often led to undesirable decompositional by-products, thereby guiding the development of milder catalytic systems google.com.

The synthesis of diacetone derivatives of various sugars, including fructose, has been a standard laboratory procedure for creating protected intermediates. These protected forms are essential starting materials for synthesizing more complex sugar-based molecules, including those with biological activity or polymerizable functionalities researchgate.net.

Structural Isomerism and Stereochemical Implications of this compound

Fructose, a ketohexose, exists in equilibrium between its open-chain form and cyclic pyranose and furanose forms. The acetonation reaction with acetone (B3395972), typically catalyzed by an acid, leads to the formation of cyclic acetals, protecting vicinal diol units. This compound, specifically, refers to the product where two isopropylidene groups are attached to the fructose molecule.

The acetonation of fructose can yield different isomeric forms depending on the reaction conditions and the specific hydroxyl groups that are protected. The two primary this compound isomers commonly encountered are:

1,2:4,5-di-O-isopropylidene-β-D-fructopyranose: This isomer is typically formed under kinetically controlled conditions, often favoring lower reaction temperatures (e.g., less than 35°C) google.com.

2,3:4,5-di-O-isopropylidene-β-D-fructopyranose: This isomer is generally more thermally stable and is usually obtained under more forcing conditions, such as higher temperatures, higher acid catalyst concentrations, and longer reaction periods google.com.

The specific stereochemistry of the parent D-fructose molecule dictates the configuration of the resulting this compound isomers. D-fructose has chiral centers at C3, C4, and C5, and the formation of the isopropylidene acetals preserves these stereochemical relationships within the pyranose ring structure. The designation "β-D-fructopyranose" refers to the configuration at the anomeric carbon (C2 in fructose) and the six-membered pyranose ring form medchemexpress.comchemicalbook.comnih.govchemscene.comdeyerchem.com. The precise arrangement of the isopropylidene groups and the remaining free hydroxyl group (in the case of monoacetone derivatives) or the protected hydroxyls are critical for the molecule's reactivity and its utility in subsequent synthetic steps.

Table 1: Key Properties of this compound (2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose)

PropertyValueReference
Chemical Name2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose medchemexpress.comchemicalbook.comchemscene.com
CAS Number20880-92-6 medchemexpress.comchemicalbook.commedchemexpress.com
Molecular FormulaC₁₂H₂₀O₆ medchemexpress.comchemicalbook.comchemscene.com
Molecular Weight260.28 g/mol medchemexpress.comchemicalbook.comchemscene.com
AppearanceWhite crystalline powder deyerchem.com
Melting Point93–95 °C deyerchem.com
Specific Rotation-24° to -27° (C=1, CHCl₃) deyerchem.com
SolubilitySoluble in water, chloroform, and acetone deyerchem.com

Compound Name Table:

this compound

2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose

2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O8 B12356002 Diacetone fructose

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one

InChI

InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1

InChI Key

BQYPOGXVXCJSMU-ABICQQBESA-N

Isomeric SMILES

CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

Canonical SMILES

CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Diacetone Fructose

Chemical Synthesis of Diacetone Fructose (B13574) from Monosaccharide Precursors

The synthesis of diacetone fructose, a protected form of fructose, is a cornerstone reaction in carbohydrate chemistry, enabling the creation of various derivatives and complex molecules. deyerchem.comdeyerchem.com The primary methods involve the direct reaction of monosaccharides with an acetone (B3395972) source under catalytic conditions.

The most common method for synthesizing this compound is the direct acid-catalyzed acetonation of D-fructose. This reaction involves treating D-fructose with a molar excess of acetone, which serves as both a reactant and a solvent, in the presence of an acid catalyst. google.com The reaction can yield two primary isomeric forms: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. google.com

The formation of these isomers is highly dependent on the reaction conditions. The 1,2:4,5-isomer is the kinetically controlled product and its formation is favored under milder conditions, such as lower temperatures (less than 35°C). google.comresearchgate.net Conversely, the 2,3:4,5-isomer is the more thermodynamically stable product and its synthesis typically requires higher temperatures, longer reaction times, and higher concentrations of the acid catalyst. google.com Careful selection of these parameters allows for the preferential synthesis of either isomer. researchgate.net

This compound can also be produced from sucrose (B13894). ub.edugoogleapis.com This process involves the acetonation of the sucrose molecule, which is a disaccharide composed of glucose and fructose units. The reaction, carried out with a mild condensing agent, yields a mixture of diacetone glucose and this compound. googleapis.com This method provides an alternative route using a readily available and cost-effective starting material. Subsequent separation steps are required to isolate the this compound from the diacetone glucose and other reaction byproducts.

A variety of catalytic systems have been developed to optimize the synthesis of this compound. The choice of catalyst and reaction conditions directly influences the reaction rate, yield, and isomeric selectivity.

Commonly used catalysts include:

Mineral Acids: Concentrated sulfuric acid is a frequently used, potent catalyst for the ketalization reaction. researchgate.netgoogle.com

Lewis Acids: Anhydrous zinc chloride, often in combination with phosphoric acid, serves as a mild condensing agent that can improve yields and reduce the formation of byproducts like acetone polymers. googleapis.com Ferric chloride is another effective Lewis acid catalyst. prepchem.com

Solid Acid Catalysts: Strong acid ion exchange resins, particularly those with sulfonic acid groups, are effective and can be easily separated from the reaction mixture upon completion, simplifying the purification process. google.com

Ionic Liquids: More recent protocols have identified dual catalyst systems, such as an imidazole-based ionic liquid combined with strontium chloride, for the chemoselective O-isopropylidenation of D-fructose, primarily yielding the kinetically controlled 1,2;4,5-isomer. researchgate.net

The reaction is typically performed in an excess of acetone. To drive the equilibrium towards product formation and enhance the yield, the water produced during the reaction is often removed, for example, by using a Dean-Stark apparatus. prepchem.com Neutralization of the acid catalyst at the end of the reaction, often with a base like sodium hydroxide (B78521), is a critical step before purification. prepchem.com

Catalyst SystemPrecursorSolvent(s)Key ConditionsPrimary Outcome/Isomer
Sulfuric AcidD-FructoseAcetoneLow temperature (<35°C) for kinetic control; higher temperature for thermodynamic control. google.com1,2:4,5- (kinetic) or 2,3:4,5- (thermodynamic) isomer. google.com
Ferric ChlorideD-FructoseAcetone, PentaneReflux temperature with Dean-Stark water removal. prepchem.com2,3:4,5-di-O-isopropylidene-β-D-fructopyranose with a yield of ~82%. prepchem.com
Zinc Chloride / Phosphoric AcidSucroseAcetoneMild condensing conditions to avoid charring. googleapis.comA mixture of diacetone glucose and this compound. googleapis.com
Sulfonic Acid Ion Exchange ResinFructoseAcetoneAllows for easier catalyst separation post-reaction. google.comEffective for producing the 1,2:4,5-isomer. google.com
Ionic Liquid / SrCl₂·6H₂OD-FructoseAcetoneChemoselective O-isopropylidenation. researchgate.netKinetically controlled 1,2;4,5-di-O-isopropylidene-β-d-fructopyranose. researchgate.net

Industrial Scale Production and Process Optimization of this compound

The transition from laboratory synthesis to industrial-scale production of this compound requires careful process design and optimization to ensure efficiency, cost-effectiveness, and high product quality. The synthesis is a key step in the production of the antiepileptic drug Topiramate. ub.edu

The industrial synthesis of this compound is well-suited to batch processing. A designed industrial process can achieve significant annual production volumes to meet demand for pharmaceutical intermediates. ub.edu One detailed plan outlines a process capable of producing 140,000 kg of this compound annually. ub.edu

This production is achieved through a series of 40 batches, each yielding 3,500 kg of the final product. ub.edu The necessary equipment for such a process includes:

Reactors (Vessels): Two main vessels are used for carrying out the chemical reaction under controlled conditions.

Filtration Equipment: Two rotary filters are employed to separate the solid product from the liquid reaction mixture.

Drying Equipment: A rotary dryer is used to remove residual solvents and moisture from the final product.

Auxiliary Equipment: This includes pumps, tanks, and control systems to manage the process flow and maintain optimal reaction conditions. ub.edu

Industrial Process ParameterSpecification
Production RouteSynthesis from D-Fructose. ub.edu
Annual Production Target140,000 kg. ub.edu
Process TypeBatch Process. ub.edu
Number of Batches40 per year. ub.edu
Batch Size3,500 kg of this compound. ub.edu
Key Equipment2 Reactors, 2 Rotary Filters, 1 Rotary Dryer. ub.edu
Target Purity99%. ub.edu

Achieving high yield and purity is paramount in industrial chemical manufacturing. For this compound, several strategies are employed throughout the synthesis and purification stages.

Use of Mild Catalysts: Employing mild condensing agents like zinc chloride with phosphoric acid can lead to improved yields by preventing the formation of charred products and acetone polymers that occur with stronger, more aggressive catalysts. googleapis.com

Controlled Neutralization: After the reaction is complete, the acid catalyst must be neutralized. This step, if not properly controlled, can lead to the degradation of the product. Careful addition of a base, such as sodium hydroxide, is performed to stop the reaction and prepare the mixture for purification. prepchem.com

Purification Techniques: To achieve high purity levels (e.g., 99%), multiple purification steps are necessary. ub.edu Filtration through activated carbon, such as Norite SG, helps to remove colored impurities and byproducts. prepchem.com The final step is typically crystallization from a suitable solvent system, such as an ether-pentane mixture, which allows for the isolation of the this compound as a white crystalline powder, separating it from any remaining soluble impurities. deyerchem.comprepchem.com

Reactivity and Transformational Pathways of Diacetone Fructose

Chemical Functionalization of Diacetone Fructose (B13574) Hydroxyl Groups

The presence of a single, sterically accessible tertiary hydroxyl group at the C-3 position makes diacetone fructose a valuable chiral building block. This hydroxyl group can be readily functionalized through various chemical transformations, including regioselective derivatization and oxidation reactions.

Regioselective Derivatization Strategies of this compound

The regioselective derivatization of the C-3 hydroxyl group is a key strategy for the synthesis of a wide range of fructose derivatives. This has been achieved through various methods, including acylation and etherification, often employing catalysts to enhance selectivity.

Acylation: The benzoylation of this compound can be achieved with high regioselectivity for the primary hydroxyl group. The use of 1-benzoylimidazole as the acylating agent, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), provides a metal-free approach to this transformation mdpi.com. This method offers an alternative to traditional methods that may require toxic reagents like organotin compounds mdpi.com. Research has also explored the use of iron(III) catalysts for regioselective benzoylation, highlighting the ongoing development of more environmentally friendly and efficient methods researchgate.net.

Etherification: The synthesis of ether derivatives of this compound has also been explored, providing pathways to novel compounds with potential applications in various fields.

Below is a table summarizing various regioselective derivatization strategies for this compound:

Reagent/Catalyst SystemDerivative TypeKey FeaturesReference
1-Benzoylimidazole / DBUBenzoyl EsterMetal-free, high regioselectivity for the primary hydroxyl group. mdpi.com
Iron(III) CatalystsBenzoyl EsterEnvironmentally friendly alternative to traditional methods. researchgate.net

It is important to note that the development of regioselective protection and deprotection strategies is a continuous area of research in carbohydrate chemistry, aiming to provide efficient access to complex molecules scispace.comnih.gov.

Oxidation Reactions of this compound

The oxidation of the primary hydroxyl group of this compound opens up pathways to the synthesis of important intermediates, such as aldehydes and carboxylic acids. Various oxidizing agents have been employed to achieve this transformation with high selectivity.

One of the most effective methods for the selective oxidation of primary alcohols to aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant organic-chemistry.org. This method is known for its high chemoselectivity, allowing for the oxidation of primary alcohols without affecting secondary alcohols organic-chemistry.org. While direct studies on the TEMPO-mediated oxidation of this compound are not extensively detailed in the provided search results, the principles of this methodology are highly applicable. TEMPO has been successfully used in the selective oxidation of other carbohydrates, such as glucose to gluconate, demonstrating its potential for similar transformations on this compound nih.gov. The process typically involves the in-situ generation of the active oxoammonium ion from TEMPO, which then selectively oxidizes the primary alcohol.

The OH-initiated oxidation of diacetone alcohol, a related compound, has been studied, providing insights into the potential oxidation pathways of this compound nih.gov. These studies show that the oxidation primarily occurs at the methylene group adjacent to the hydroxyl and carbonyl groups, leading to the formation of acetone (B3395972) nih.gov. While this provides some understanding of the reactivity of similar structures, more specific research on the controlled oxidation of the C-1 hydroxyl group of this compound is needed to fully elucidate its oxidation chemistry.

Hydrolysis and Deacetonation Mechanisms of this compound

The removal of the isopropylidene protecting groups, a process known as deacetonation or hydrolysis, is a critical step in the utilization of this compound as a synthetic intermediate to liberate the parent fructose molecule or selectively deprotect one of the diol groups. This transformation is typically achieved under acidic conditions.

Acid-Catalyzed Hydrolysis of this compound to Fructose

The acid-catalyzed hydrolysis of this compound to fructose is a reversible reaction that involves the protonation of the acetal (B89532) oxygen atoms, followed by the cleavage of the carbon-oxygen bonds and the subsequent release of acetone and fructose google.com. The reaction is typically carried out in an aqueous medium, and the equilibrium can be shifted towards the formation of fructose by removing the acetone as it is formed google.com.

Various acids can be used to catalyze this reaction; however, the use of strong mineral acids can lead to the degradation of the resulting fructose google.com. To mitigate this, milder acidic conditions or alternative catalysts are often employed. The kinetics of the acid-catalyzed conversion of fructose to other products, such as 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, have been studied, highlighting the importance of controlling the reaction conditions to avoid unwanted side reactions researchgate.net.

Use of Water-Insoluble Catalysts in this compound Hydrolysis

To overcome the challenges associated with the use of soluble acid catalysts, such as the difficulty of catalyst separation and the potential for product contamination, water-insoluble catalysts have been developed for the hydrolysis of this compound google.com. These catalysts, typically in the form of acid exchange resins, offer several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling google.com.

Perfluorinated sulfonic acid resins have been found to be particularly effective for this purpose, allowing for the efficient hydrolysis of this compound to fructose with reduced formation of undesirable by-products google.com. The use of these immobilized acid catalysts provides a cleaner and more sustainable approach to the production of high-purity fructose from this compound google.com. The rate of hydrolysis can be influenced by factors such as the type of resin, catalyst loading, and reaction temperature google.com.

Below is a table summarizing the comparison of different acid catalysts for the hydrolysis of this compound:

CatalystAdvantagesDisadvantagesReference
Strong Mineral Acids (e.g., H2SO4)High catalytic activity.Can cause degradation of fructose. google.com
Water-Insoluble Acid Exchange ResinsEasy to separate and recycle, reduced by-product formation.May have lower activity compared to mineral acids. google.com
Perfluorinated Sulfonic Acid ResinsHigh efficiency, minimal by-product formation.Higher cost compared to conventional resins. google.com

Reactivity Profiles of Isopropylidene Acetal Units in this compound

This compound contains two isopropylidene acetal groups: one protecting the 2,3-diol and the other protecting the 4,5-diol. These two acetal groups exhibit different reactivity profiles, which can be exploited for the regioselective deprotection of the fructose molecule.

The selective hydrolysis of one acetal group over the other is a valuable tool in carbohydrate synthesis . Generally, terminal isopropylidene ketals are more susceptible to hydrolysis than internal ones due to reduced steric hindrance . In the case of this compound, the 4,5-O-isopropylidene group is a terminal acetal, while the 2,3-O-isopropylidene group is an internal one. This difference in steric environment allows for the selective removal of the 4,5-acetonide under carefully controlled acidic conditions, leaving the 2,3-acetonide intact researchgate.netnih.gov.

Derivatives of Diacetone Fructose: Synthesis and Structural Diversity

Synthesis of Monosaccharide Derivatives from Diacetone Fructose (B13574)

Diacetone fructose readily undergoes various chemical transformations to yield a range of monosaccharide derivatives. These reactions typically involve selective functionalization of the unprotected hydroxyl group or modification of the isopropylidene protecting groups.

Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound structure is a key strategy for synthesizing modified sugars. These halogenated derivatives can serve as valuable intermediates for further synthetic elaborations, such as nucleophilic substitutions or cross-coupling reactions. For instance, 1-deoxy-1-halogenated-D-2,3:4,5-diacetone fructose derivatives have been synthesized, indicating the possibility of selectively replacing the hydroxyl group at the anomeric position (C1) with a halogen atom deyerchem.comresearchgate.net. Specific halogenated compounds like this compound chlorosulfate (B8482658) have also been prepared, utilizing reagents such as thionyl chloride and chlorosulfonic acid in the synthesis pathway chembk.comgoogle.com.

Esterification and Alkylation of this compound

Esterification and alkylation reactions are commonly employed to modify the remaining free hydroxyl groups or to introduce new functionalities onto the this compound scaffold. Esterification, for example, can be achieved by reacting this compound with acylating agents like acetic anhydride (B1165640) or benzoyl chloride, leading to the formation of ester derivatives deyerchem.comresearchgate.net. Alkylation, typically involving alkyl halides or sulfates in the presence of a base, can introduce alkyl ether functionalities. For instance, methylation of this compound has been reported, yielding methyl ether derivatives deyerchem.comgoogleapis.comnist.gov. These reactions allow for fine-tuning of the compound's solubility, reactivity, and biological properties.

Data Table 4.1.2: Examples of Esterification and Alkylation Reactions

Reaction TypeReagent(s)Resulting Derivative TypeCitation(s)
EsterificationAcetic anhydride, DMAP, NEt₃Methacrylic ester researchgate.net
EsterificationBenzoyl chlorideBenzoyl ester deyerchem.com
AlkylationMethyl iodide, Silver oxideMethyl ether nist.gov
AlkylationAlkyl halides (e.g., methyl chloride)Alkyl ethers googleapis.comgoogle.com

This compound as a Precursor for Deoxy and Other Modified Sugars

This compound can be transformed into various modified sugars, including deoxy sugars, through specific chemical transformations. For example, reduction reactions or other deoxygenation strategies can be applied to remove hydroxyl groups, leading to deoxy derivatives. The synthesis of 2-deoxy-3,4:5,6-di-O-diacetone-D-arabino-3-heptulos-3,7-pyranose is an example of a modified sugar structure derived from this compound deyerchem.com. These modifications are crucial for accessing novel carbohydrate structures with altered biological activities or for use as building blocks in complex syntheses.

Synthesis of Hexodialdo Derivatives from this compound

Oxidative cleavage or specific oxidation reactions can convert this compound into hexodialdo derivatives, which are characterized by the presence of aldehyde functionalities at the terminal positions of a six-carbon chain. For instance, 2,3,4,5-di-O-isopropylidene-β-D-fructo-hexodialdo-1,5-pyranose is a derivative that can be synthesized from this compound deyerchem.com. Such dialdo sugars are useful precursors for constructing cyclic compounds or for further reactions involving aldehyde chemistry.

Complex Carbohydrate Architectures Derived from this compound

Beyond simple monosaccharide derivatives, this compound can also serve as a starting material for the synthesis of more complex carbohydrate architectures, such as dianhydrides.

Stereoselective Synthesis of Di-D-Fructose Dianhydrides (DFAs)

Di-D-fructose dianhydrides (DFAs) are cyclic disaccharides formed from fructose units. Their synthesis often requires controlled conditions to achieve specific stereoisomers. While direct synthesis from this compound is not as extensively detailed as other derivatives in the provided search results, the general utility of protected fructose derivatives in complex carbohydrate synthesis suggests its potential role. DFAs are of interest due to their presence in food products and their unique nutritional properties researchgate.net. The stereoselective synthesis of these complex structures from protected monosaccharides like this compound is an active area of research in carbohydrate chemistry.

Intramolecular Spiroketalization from this compound Precursors

While specific details on intramolecular spiroketalization directly from this compound precursors are not extensively detailed in the provided search results, the broader context of carbohydrate chemistry and protection strategies suggests that this compound's acetal (B89532) groups can be manipulated. Spiroketalization typically involves the formation of a cyclic ketal structure where a single oxygen atom is part of two five-membered rings. In the context of this compound, which already possesses two isopropylidene ketal groups, further intramolecular reactions could potentially lead to more complex polycyclic structures, though this specific transformation is not a primary focus in the literature retrieved. The formation of spiroketals from carbohydrate precursors generally involves acid catalysis and careful control of reaction conditions to favor intramolecular cyclization over intermolecular reactions researchgate.net.

Formation of Triazole-Containing Carbohydrate Derivatives from this compound

This compound is a valuable starting material for the synthesis of triazole-containing carbohydrate derivatives, primarily through "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.netuobaghdad.edu.iq. This method is highly efficient and selective for forming 1,2,3-triazole linkages.

The general synthetic route involves transforming this compound into a precursor suitable for click chemistry. For instance, this compound can be oxidized to a carboxylic acid, which is then esterified and treated with hydrazine (B178648) hydrate (B1144303) to form a hydrazide derivative researchgate.netuobaghdad.edu.iqresearchgate.net. This hydrazide can then be further reacted to incorporate azide (B81097) or alkyne functionalities, enabling the CuAAC reaction with complementary partners. The resulting triazole-linked carbohydrate derivatives offer precise attachment of biocompatible carbohydrates to various molecules, finding applications in glycopolymers, glycoarrays, diagnostics, and therapeutics researchgate.net.

Synthetic Pathway Example:

this compound (1) is reacted with potassium permanganate (B83412) to yield an acid (2).

Esterification of the acid (2) with dimethyl sulfate (B86663) produces the methyl ester (3).

Treatment of the methyl ester (3) with hydrazine hydrate yields the hydrazide (4) researchgate.netuobaghdad.edu.iqresearchgate.net.

The hydrazide (4) can be further modified to participate in click chemistry reactions for triazole formation researchgate.netuobaghdad.edu.iqresearchgate.net.

Table 1: Synthesis of Triazole Precursors from this compound

StepStarting Material/IntermediateReagent/ConditionProductCitation
1This compound (1)KMnO₄, KOHAcid (2) researchgate.netuobaghdad.edu.iqresearchgate.net
2Acid (2)(CH₃)₂SO₄Methyl ester (3) researchgate.netuobaghdad.edu.iqresearchgate.net
3Methyl ester (3)Hydrazine hydrateHydrazide (4) researchgate.netuobaghdad.edu.iqresearchgate.net

This compound as a Monomer in Polymer Chemistry

This compound and its derivatives have emerged as promising bio-based monomers for the synthesis of novel polymers, offering an alternative to petroleum-based materials. The inherent functionality of carbohydrates, coupled with protective group strategies like the diacetone protection, facilitates their incorporation into polymer chains.

Synthesis of Polymerizable this compound-Based Monomers

The synthesis of polymerizable monomers from this compound typically involves modifying its remaining free hydroxyl groups. A common strategy involves reacting the protected sugar with epichlorohydrin (B41342) to form an epoxy sugar derivative. This epoxy sugar is then reacted with a polymerizable acid, such as methacrylic acid, to introduce a methacrylate (B99206) functional group researchgate.netresearchgate.netege.edu.tryok.gov.tryok.gov.trresearchgate.net.

For this compound, the free hydroxyl group is typically at the C-1 position. This hydroxyl group can be reacted with epichlorohydrin to form an epoxide intermediate. Subsequent ring-opening of this epoxide with methacrylic acid yields a sugar-based methacrylate monomer researchgate.netresearchgate.netege.edu.tryok.gov.tryok.gov.trresearchgate.net.

General Synthesis Route:

this compound is reacted with epichlorohydrin in a basic medium to form an epoxy-ether derivative.

The epoxy ring of this derivative is then opened with methacrylic acid in a solvent like DMF to produce the methacrylate monomer researchgate.netresearchgate.netege.edu.tryok.gov.tryok.gov.trresearchgate.net.

Table 2: Synthesis of this compound-Based Methacrylate Monomers

Starting MaterialIntermediate Step ReagentIntermediate ProductFinal Monomer Synthesis ReagentFinal MonomerCitation
This compoundEpichlorohydrin, baseEpoxy-ether derivativeMethacrylic acid, DMFMethacrylate monomer researchgate.netresearchgate.netege.edu.tryok.gov.tryok.gov.trresearchgate.net

Free Radical Polymerization of this compound Derivatives

The synthesized this compound-based methacrylate monomers can undergo free radical polymerization to yield polymers with carbohydrate moieties in their side chains researchgate.netege.edu.tryok.gov.tryok.gov.tr. This polymerization is typically initiated using standard radical initiators such as azobisisobutyronitrile (AIBN) at elevated temperatures (e.g., 70 °C) in solvents like dimethylformamide (DMF) researchgate.netege.edu.tryok.gov.tryok.gov.tr.

The resulting polymers are characterized by techniques such as FTIR, ¹H NMR, and ¹³C NMR. Thermal properties are often investigated using thermogravimetric analysis (TG, DTG) and differential scanning calorimetry (DSC). Research indicates that the thermal stability of these polymers can vary depending on the specific sugar structure and the molecular weight of the polymer researchgate.netege.edu.tryok.gov.tryok.gov.tr.

Table 3: Free Radical Polymerization of this compound-Based Monomers

Monomer TypeInitiatorSolventTemperature (°C)Polymer ProductCharacterization TechniquesCitation
This compound-methacrylateAIBNDMF70Poly(this compound-methacrylate)FTIR, ¹H NMR, ¹³C NMR, TG, DTG, DSC researchgate.netege.edu.tryok.gov.tryok.gov.tr

Bio-Based Polymer Applications of this compound Derivatives

Polymers derived from this compound and other carbohydrate-based monomers are recognized for their potential as bio-based and potentially biodegradable materials researchgate.netacademie-sciences.fr. Their applications are being explored in various fields, including biomaterials, coatings, and drug delivery systems. The presence of carbohydrate residues can impart desirable properties such as biocompatibility and hydrophilicity.

While specific applications directly citing this compound polymers are limited in the provided snippets, the broader field of sugar-based polymers, which includes derivatives synthesized from diacetone protected sugars, points towards applications in:

Biomaterials: For tissue engineering scaffolds or medical devices due to their biocompatibility researchgate.netresearchgate.net.

Coatings: Offering potential for antifouling properties or as environmentally friendly alternatives researchgate.net.

Drug Delivery: The carbohydrate structure can be utilized for targeted delivery or to improve drug solubility and release profiles academie-sciences.fr.

Compound List:

this compound

Fructose

Acetone (B3395972)

Ferric chloride

Potassium permanganate

Potassium hydroxide (B78521)

Dimethyl sulfate

Hydrazine hydrate

Phenylisocyanate

Epichlorohydrin

Methacrylic acid

Azobisisobutyronitrile (AIBN)

Triethylamine

Epoxy-ether derivative (of this compound)

Diacetone glucose

Diacetone mannose

Diacetone galactose

Poly(this compound-methacrylate)

Allyl bromide

1-O-allyl-2,3:5,6-di-O-isopropylidene-D-mannofuranose

1-O-(2',3'-epoxy-propyl)-2,3:5,6-di-O-isopropylidene-D-mannofuranose

Guanosine monophosphate

Clofarabine

Poly(glycidyl methacrylate)-based cationic polymer

Shi's catalyst (Fructose-derived chiral ketone)

Topiramate

Diacetone Fructose As a Chiral Building Block in Stereoselective Organic Synthesis

Diacetone Fructose (B13574) in Asymmetric Catalysis and Chiral Auxiliary Applications

Diacetone fructose and its derivatives serve as versatile chiral auxiliaries, enabling chemists to achieve high levels of stereocontrol in the synthesis of complex molecules. By covalently attaching this compound to a substrate, the inherent chirality of the sugar moiety influences the diastereoselectivity of subsequent reactions. This approach is particularly useful in carbon-carbon bond-forming reactions, such as Michael and Aldol (B89426) additions, where the formation of new stereocenters is critical chemicalbook.comdiscofinechem.comresearchgate.netmdpi.com.

Role of this compound in Michael Addition Reactions

In Michael addition reactions, this compound derivatives are employed as chiral auxiliaries to induce enantioselectivity. By incorporating the this compound scaffold into the reacting molecule, the approach of the nucleophile to the α,β-unsaturated carbonyl system is sterically and electronically guided, leading to the preferential formation of one enantiomer or diastereomer of the product. Studies have shown that esters derived from this compound can exhibit significant diastereoselectivity in conjugate addition reactions researchgate.net. Furthermore, chiral amine-thiourea catalysts incorporating sugar moieties, including those derived from fructose, have been successfully utilized in asymmetric Michael additions, yielding optically active products with high enantiomeric excesses mdpi.com.

Table 1: Diastereoselectivity in Michael Addition Reactions Using this compound Derivatives

Reaction TypeSubstrate/Auxiliary TypeReagent/ConditionsDiastereomeric Excess (d.e.)YieldReference
Conjugate AdditionCrotonate derivative of this compound (1)n-BuCu·BF₃, -78 °C60%Moderate researchgate.net
Alkylation of GlycolatesGlycolate enolates with this compound auxiliaryVarious alkylating agentsHighModerate researchgate.net

Role of this compound in Aldol Addition Reactions

This compound also plays a significant role as a chiral auxiliary in asymmetric Aldol addition reactions. The rigid structure of the this compound scaffold can effectively control the facial selectivity of enolate attack on aldehydes or ketones. This leads to the formation of β-hydroxy carbonyl compounds with high diastereomeric ratios chemicalbook.comdiscofinechem.comclockss.orgthieme-connect.com. For instance, reactions involving imines and lithiated alkoxyallenes derived from this compound have demonstrated high diastereoselectivities, with values reaching up to 91:9 clockss.orgthieme-connect.com. The principles of stereocontrol in aldol reactions, such as the Zimmerman-Traxler model, are applicable when using chiral auxiliaries like this compound, where the auxiliary dictates the conformation of the transition state wikipedia.org.

Table 2: Diastereoselectivity in Aldol-Type Reactions Using this compound Derivatives

Reaction TypeSubstrate/Auxiliary TypeReagent/ConditionsDiastereomeric Ratio (d.r.) / d.e.YieldReference
Addition to IminesThis compound-derived auxiliaryLithiated alkoxyallenesUp to 90:10 (d.r.)Good clockss.org
Addition to IminesThis compound-derived auxiliaryLithiated alkoxyallenes91:9 (d.r.)Good thieme-connect.com
Photodeconjugation of estersDiacetone-D-fructopyranose derived esterPhotodeconjugation>95% d.e.Good acs.orgacs.orgnih.govresearchgate.net

This compound in the Enantioselective Synthesis of Complex Molecules

Beyond its application in specific bond-forming reactions, this compound serves as a crucial chiral building block for the enantioselective synthesis of structurally complex molecules, including natural products and pharmaceuticals. Its protected form allows for selective functionalization at the remaining free hydroxyl groups or modification of the isopropylidene acetals. This has facilitated the synthesis of compounds with biological activities, such as glycosidase inhibitors and anti-cancer agents like Castanospermine and Talaromycin A and B deyerchem.comcphi-online.com. Furthermore, this compound has been employed in the synthesis of complex chiral molecules, including alkaloids like codonopsinine and its stereoisomers clockss.orgrsc.org. The compound is also a key intermediate in the synthesis of the antiepileptic drug Topiramate deyerchem.comchemicalbook.comub.edu.

Protecting Group Strategies and Manipulations Within Diacetone Fructose Chemistry

Strategic Utility of Isopropylidene Acetal (B89532) Protection in Carbohydrate Synthesis

The use of cyclic acetals and ketals, particularly isopropylidene groups, is a cornerstone of protecting group strategies in carbohydrate chemistry. googleapis.com These groups are widely employed for the protection of diol systems, offering a robust yet reversible masking of hydroxyl functionalities. googleapis.com The formation of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose from D-fructose is a prime example of this strategy's effectiveness. rsc.org This reaction efficiently protects two pairs of vicinal diols—the C-2/C-3 and C-4/C-5 hydroxyls—within the fructose (B13574) molecule.

The primary strategic advantage of this protection scheme is the generation of a building block with a single, free primary hydroxyl group at the C-1 position. rsc.org This simplifies complex syntheses immensely by allowing for selective chemical manipulation at this specific site without affecting the other hydroxyl groups. The resulting derivative can serve as a key intermediate or glycosyl acceptor for further elaboration. googleapis.comrsc.org For instance, this single free hydroxyl can undergo a variety of chemical transformations, such as alkylation or acylation, to introduce new functionalities. biosynth.com This targeted reactivity is fundamental to the construction of more complex molecules, including bioactive natural products and pharmaceuticals. researchgate.net

Furthermore, the isopropylidene groups confer increased solubility in organic solvents, which facilitates reactions and purification processes that are often challenging with unprotected, highly polar sugars. nih.gov The stability of the diacetone fructose scaffold is compatible with a wide range of reaction conditions, making it a versatile tool for synthetic chemists. nih.gov

Regioselective and Orthogonal Protecting Group Strategies on this compound

While this compound provides a single site for modification at C-1, advanced synthetic routes often require the selective manipulation of the other hydroxyl groups. This is achieved through regioselective deprotection and the application of orthogonal protecting group strategies. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. rsc.orgchemicalbook.com

A key aspect of this compound chemistry is that the two isopropylidene ketals exhibit different chemical stabilities. The 4,5-O-isopropylidene group is generally more labile and susceptible to cleavage under acidic conditions than the 2,3-O-isopropylidene group. rsc.orgresearchgate.netnih.gov This differential reactivity allows for the regioselective removal of the 4,5-ketal, unmasking the hydroxyl groups at these positions for further derivatization while the C-1 and C-2/C-3 positions remain protected.

This regioselectivity forms the basis of an effective orthogonal strategy. A typical sequence involves:

Protection of the free C-1 hydroxyl group of this compound with a protecting group (e.g., a benzyl (B1604629) ether or a silyl (B83357) ether) that is stable to the acidic conditions required for ketal cleavage.

Regioselective removal of the 4,5-O-isopropylidene group.

Further chemical modification of the newly liberated C-4 and C-5 hydroxyls.

This approach provides stepwise access to nearly every position on the fructose scaffold, enabling the synthesis of highly complex and specifically functionalized carbohydrate derivatives.

Table 1: Regioselective Manipulations of this compound Derivatives
Starting MaterialReagents/ConditionsSelective ManipulationProductYieldSource
2,3:4,5-Di-O-isopropylidene-β-D-fructopyranoseTrifluoroacetic acid (TFA), Acetic Anhydride (B1165640) (Ac₂O)Regioselective 4,5-O-acetolysis1-O-acetyl-2,3-O-isopropylidene-4,5-di-O-acetyl-β-D-fructopyranose76% rsc.org
2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose 1-sulfateDirect hydrolysisSelective cleavage of the 4,5-isopropylidene group2,3-O-isopropylidene-β-D-fructopyranose 1-sulfateNot specified researchgate.netnih.gov

Deprotection Methodologies for this compound-Derived Protected Sugars

The final stage in many synthetic sequences involving this compound is the removal of the protecting groups to reveal the target carbohydrate. Deprotection can be either selective, removing one group at a time, or complete, removing all groups to yield the final polyhydroxylated compound.

Selective Deprotection: As discussed previously, the most common selective deprotection involves the regioselective hydrolysis of the 4,5-O-isopropylidene ketal. This is typically achieved under controlled acidic conditions. rsc.orgresearchgate.netnih.gov The relative stability of the 2,3-ketal allows it to remain intact during this process. This method is crucial for syntheses that require sequential functionalization of the fructose backbone.

Complete Deprotection: To regenerate the parent fructose molecule from this compound, all isopropylidene groups must be removed. This is generally accomplished through acid-catalyzed hydrolysis. Various methods have been developed to achieve this transformation efficiently while minimizing the formation of degradation byproducts. google.com A common approach is the use of aqueous solutions of strong acids like sulfuric acid. google.com However, milder and more controlled methods are often preferred. The use of very weak acidic conditions has been shown to be effective for hydrolysis, circumventing the need to remove excess strong acid during workup. googleapis.com

An alternative and highly effective method for complete deprotection is the use of solid acid catalysts, such as cationic exchange resins. google.com Passing an aqueous solution of this compound through a column packed with an acid exchange resin can effectively catalyze the hydrolysis. This method offers significant advantages, including the simple removal of the catalyst by filtration and a reduction in colored byproducts and other impurities often associated with strong acid hydrolysis. google.com The reaction is an equilibrium process, and driving it to completion often involves using a sufficient excess of water or removing the acetone (B3395972) byproduct as it forms. google.com

Table 2: Deprotection Methods for this compound
MethodReagents/CatalystExtent of DeprotectionKey FeaturesSource
Acid-Catalyzed HydrolysisAqueous strong acids (e.g., H₂SO₄) or weak acidsCompleteStandard method for full deprotection. Weakly acidic conditions can improve process control. googleapis.comgoogle.com
Heterogeneous CatalysisCationic exchange resins (solid acid catalyst)CompleteReduces byproducts and simplifies catalyst removal. Facilitates cleaner production of fructose. google.com
Regioselective AcetolysisTFA / Ac₂OSelective (4,5-position)Simultaneously cleaves the 4,5-ketal and acetylates the resulting hydroxyls. rsc.org
Selective HydrolysisControlled acidic conditionsSelective (4,5-position)Leverages the higher lability of the 4,5-ketal to unmask the C-4 and C-5 hydroxyls. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of Diacetone Fructose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and stereochemical elucidation of diacetone fructose (B13574). Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, the precise connectivity of atoms and their spatial relationships can be determined.

The ¹H NMR spectrum provides information about the chemical environment of each proton. The integration of the signals corresponds to the number of protons, while the chemical shift (δ) indicates the type of proton. For diacetone fructose, distinct signals appear for the protons on the fructose backbone and the methyl groups of the two isopropylidene protecting groups. The coupling constants (J-values) between adjacent protons are crucial for determining the dihedral angles and thus the conformation of the pyranose ring. For instance, the six-membered fructopyranose ring is constrained by the two fused five-membered dioxolane rings into a specific conformation, which can be confirmed by NMR data. nih.gov

Two-dimensional NMR techniques are employed to resolve ambiguities and definitively assign all signals.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the entire spin system of the fructose ring. nih.govlibretexts.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of the ¹H signal to its corresponding ¹³C signal. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose Derivative.
AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CH₃ (isopropylidene)1.31, 1.39, 1.45, 1.51s-
H-13.64s-
H-63.69dd13.2, 2.0
H-6'3.80dd13.2, 2.4
H-54.01m-
H-34.21d2.8
H-44.31dd7.6, 2.8
Table 2: Representative ¹³C NMR Spectral Data for a 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose Derivative. researchgate.net
AssignmentChemical Shift (δ) ppm
-CH₃ (isopropylidene)24.1, 25.3, 25.9, 26.6
C-661.1
C-470.2
C-370.3
C-571.0
C-171.2
C-2102.6
C(CH₃)₂ (isopropylidene)108.6, 109.0

Vibrational (IR) and Mass Spectrometry (MS) for Molecular Characterization

Vibrational spectroscopy and mass spectrometry provide complementary data for the molecular characterization of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net Key vibrational modes include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of the hydroxyl group at the C-1 position. One study noted this band at 3279 cm⁻¹. researchgate.net

C-H Stretching: Bands in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl groups (fructose backbone and isopropylidene methyls). Specific bands have been observed at 2984, 2937, and 2897 cm⁻¹. researchgate.net

C-O Stretching: Strong absorption bands typically found in the 1250-1000 cm⁻¹ region are characteristic of the C-O single bonds within the ether linkages of the dioxolane rings and the alcohol. Bands have been reported at 1242, 1104, and 1063 cm⁻¹. researchgate.net

Isopropylidene Group Vibrations: Characteristic bending vibrations for the gem-dimethyl groups can also be observed.

Table 3: Characteristic FTIR Absorption Bands for 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose. researchgate.net
Frequency (cm⁻¹)Vibrational ModeFunctional Group
3279O-H StretchAlcohol
2984, 2937, 2897C-H StretchAlkyl (CH, CH₂, CH₃)
1242, 1104, 1063C-O StretchEther, Alcohol

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₂H₂₀O₆, corresponding to a molecular weight of 260.28 g/mol . nih.govchemicalbook.com In electron ionization (EI) or other ionization techniques, the molecule will form a molecular ion [M]⁺, which can then undergo fragmentation. The fragmentation pattern provides structural information. Expected fragmentation pathways for this compound include:

Loss of a methyl group (-CH₃) from one of the isopropylidene moieties, resulting in a fragment ion at m/z 245.

Loss of acetone (B3395972) (CH₃COCH₃) from the parent molecule.

Cleavage of the dioxolane rings.

Fragmentation of the fructopyranose ring itself, following patterns typical for carbohydrates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze derivatized forms of the compound, providing both chromatographic separation and mass spectral data for enhanced identification and quantification. nih.govnih.gov

High-Resolution Chromatographic Techniques for Purity and Isomeric Analysis

High-resolution chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound in reaction mixtures. google.com Due to the lack of a strong chromophore, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are commonly used. lcms.cz HPLC can effectively separate this compound from unreacted fructose and other saccharides. google.com Different column chemistries, such as amino-functionalized silica (B1680970) columns, are employed for carbohydrate separations, often using a mobile phase of acetonitrile (B52724) and water. lcms.cz

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile or derivatized non-volatile compounds. This compound is sufficiently stable to be analyzed by GC, often to confirm its high purity (e.g., >98%). chemicalbook.comtcichemicals.com The use of a Flame Ionization Detector (FID) provides a robust quantitative measure of purity. When coupled with a mass spectrometer (GC-MS), GC provides definitive identification of the main component and any minor impurities. nih.gov

These chromatographic methods are crucial for quality control, ensuring that the this compound meets the required specifications for its intended applications.

Theoretical and Computational Investigations of Diacetone Fructose Systems

Conformational Analysis and Molecular Dynamics Simulations of Diacetone Fructose (B13574)

Understanding the three-dimensional structure and dynamic behavior of diacetone fructose is fundamental to predicting its interactions and reactivity. Conformational analysis aims to identify the most stable spatial arrangements of the molecule, while molecular dynamics (MD) simulations provide insights into its flexibility and behavior in solution over time.

While direct computational studies detailing the specific conformers and molecular dynamics of this compound itself are not extensively detailed in the provided search results, related research on fructose and its derivatives highlights the methodologies employed. Molecular mechanics (MM) calculations, often assisted by Nuclear Magnetic Resonance (NMR) experiments, have been utilized for conformational analysis of various sugar-derived scaffolds nih.gov. These methods help in determining preferred conformations and energy barriers between them. For instance, studies on other sugar derivatives have indicated the predominance of specific conformations, such as the skew 3S0 conformer, in both solid-state and solution phases, often elucidated through X-ray crystallography and NMR spectroscopy acs.orgacs.org.

Molecular dynamics simulations offer a powerful approach to study the dynamic behavior of molecules like this compound in a solvent environment. Simulations of fructose in water, for example, have investigated its self-diffusion and binary diffusion coefficients at various temperatures, providing a framework for understanding how such carbohydrate molecules behave dynamically in solution researchgate.net. These simulations typically involve solvating the molecule in a water model and integrating Newton's equations of motion over time, allowing for the observation of atomic fluctuations and conformational changes researchgate.net. Although specific MD studies on this compound were not found, the principles applied to fructose diffusion are transferable for exploring its dynamic properties and interactions with other molecules or surfaces.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in dissecting the intricate mechanisms of chemical reactions and identifying critical transition states. These studies provide a deeper understanding of reaction pathways, activation energies, and the factors governing selectivity.

Research into the dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF) in dimethyl sulfoxide (B87167) (DMSO) has employed combined experimental and theoretical approaches, including high-level G4MP2 theory calculations. These calculations were used to map the thermodynamic landscape of the reaction mechanism, identifying key intermediates and local minima on the potential energy surface osti.gov. Such studies are crucial for understanding how protected sugars like this compound might undergo similar transformations or hydrolysis under various conditions.

DFT calculations have also been applied to analyze reaction mechanisms in carbohydrate chemistry more broadly. For example, studies on the conversion of sugars to fuels involve DFT calculations to determine the energies of transition states for C–C and C–O bond cleavage reactions, providing insights into the energy barriers for dehydration and retro-aldol reactions mpg.de. Similarly, investigations into the mechanisms of other organic reactions, such as aza-Michael additions, have utilized DFT and mixed quantum mechanics/molecular mechanics (QM/MM) methods to elucidate reaction pathways and solvent effects auburn.edu. The identification and characterization of transition states using methods like the intrinsic reaction coordinate (IRC) are vital for understanding the rate-determining steps in these processes researchgate.net. While these examples are not exclusively focused on this compound, they illustrate the computational toolkit available for investigating its potential reaction pathways, such as hydrolysis or rearrangements.

Quantitative Structure-Reactivity Relationships in this compound Derivatives

Quantitative Structure-Activity Relationships (QSAR) are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By identifying key structural descriptors, QSAR models can predict the properties of new, unsynthesized molecules.

While direct QSAR studies specifically on this compound derivatives are limited in the provided search results, the methodologies are well-established and applied to numerous other chemical series, including sugar derivatives. For instance, studies on anticonvulsant sugar sulfamates have involved structure-activity relationship (SAR) investigations, hinting at the application of QSAR principles in this domain acs.org. More broadly, computational studies on various drug discovery programs have extensively utilized QSAR, employing techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps based on steric and electronic properties to explain activity nih.gov.

For example, in studies targeting Aurora B kinase inhibitors, 3D-QSAR models were developed using CoMFA and CoMSIA, yielding predictive statistics such as cross-validated squared correlation coefficients (q²) and external prediction coefficients (r²pred) nih.gov. Similarly, QSAR investigations on unsaturated ketone derivatives as MAO-B inhibitors have employed 2D-QSAR, using molecular descriptors from software like MOE, and reported validation metrics such as Q² and R²test nih.gov. These studies demonstrate the power of QSAR in establishing predictive models, which could be applied to this compound derivatives to understand how structural modifications influence their reactivity or potential biological interactions.

Table 1: Representative QSAR Model Performance Metrics

Compound Series/TargetQSAR Methodq² (or similar internal validation)r²pred (or similar external validation)Reference
Aurora B Kinase Inhibitors (MK-0457 series)CoMFA/CoMSIA0.6050.826 nih.gov
Aurora B Kinase Inhibitors (GSK1070916 series)CoMFA/CoMSIA0.520.798 nih.gov
Aurora B Kinase Inhibitors (SNS-314 series)CoMFA/CoMSIA0.5820.971 nih.gov
MAO-B Inhibitors (Unsaturated Ketones)2D-QSAR0.810.71 nih.gov

Broader Research Perspectives and Future Directions in Diacetone Fructose Chemistry

Biotransformations and Enzymatic Derivatization of Diacetone Fructose (B13574)

The application of biocatalysis in carbohydrate chemistry offers significant advantages in terms of selectivity and environmental sustainability. While the enzymatic modification of unprotected sugars like fructose and glucose is well-established, the biotransformation of protected derivatives such as diacetone fructose represents a developing area of research. researchgate.netnih.gov The unique solubility profile of this compound in organic solvents, compared to its parent sugar, opens avenues for enzymatic reactions in non-aqueous media. cphi-online.com

Future research directions are focused on leveraging specific enzyme classes for targeted modifications of the this compound scaffold:

Lipases for Selective Acylation: Lipases are widely used for the regioselective acylation of sugars to produce valuable esters, which have applications as non-ionic surfactants in the food, cosmetic, and pharmaceutical industries. researchgate.netuni-pannon.hu Research into lipase-catalyzed esterification of fructose and glucose, often conducted in organic solvents like acetone (B3395972), provides a strong precedent for similar transformations with this compound. researchgate.netnih.gov The primary hydroxyl group at the C-1 position of this compound is a prime target for selective enzymatic acylation, which would provide an efficient, green alternative to traditional chemical methods for producing precursors to more complex molecules. The stability and activity of lipases, such as the widely used Novozym 435 from Candida antarctica, in non-conventional media are key to developing these processes. researchgate.netnih.gov

Aldolases for Carbon-Carbon Bond Formation: Fructose-6-phosphate aldolase (B8822740) (FSA) and fructose-1,6-bisphosphate aldolase are powerful tools for stereoselective C-C bond formation. plos.orgnih.gov These enzymes catalyze aldol (B89426) additions using donors like dihydroxyacetone (DHA) to create more complex carbohydrate structures. plos.org Applying similar enzymatic logic to this compound could enable the stereocontrolled addition of various aldehydes to its structure, although this would likely require modification of the substrate or enzyme engineering due to steric hindrance from the isopropylidene groups. Such chemoenzymatic strategies could provide novel pathways to rare sugars and polyhydroxylated natural products. researchgate.net

Other Enzymatic Transformations: The potential exists to explore other enzyme classes, such as oxidoreductases for selective oxidation of the primary hydroxyl group to an aldehyde or carboxylic acid, or glycosyltransferases for novel glycosylation reactions. The development of robust enzymes that can tolerate organic solvents and accept sterically demanding substrates like this compound is a critical challenge that, if overcome, would significantly expand its synthetic utility. nih.govtamu.edu

Development of Novel Synthetic Routes to this compound

The conventional synthesis of this compound involves the acid-catalyzed reaction of D-fructose with a large excess of acetone. google.com This process, while effective, often utilizes strong mineral acids like sulfuric acid, which can lead to the formation of colored degradation by-products and pose challenges for catalyst removal and waste disposal. google.com Consequently, significant research has been directed toward developing more efficient, sustainable, and cost-effective synthetic routes. ub.edu

The most profitable and widely used industrial synthesis begins with D-fructose as the raw material. ub.edu Innovations in this process focus primarily on the catalytic system.

Table 1: Comparison of Synthetic Routes to this compound

Feature Conventional Route Novel Routes
Starting Material D-Fructose D-Fructose, Sucrose (B13894) ub.edu
Reagent Acetone Acetone
Catalyst Sulfuric Acid, Hydrochloric Acid google.com Ion-Exchange Resins, Perfluorinated Sulfonic Acid Resins google.com
Key Advantages Established, well-understood Catalyst is recyclable, reduced waste, higher product purity, milder reaction conditions google.com

| Key Disadvantages | Difficult catalyst removal, formation of by-products, corrosive google.com| Higher initial catalyst cost |

Novel approaches have centered on the use of heterogeneous acid catalysts, which can be easily separated from the reaction mixture and recycled.

Ion-Exchange Resins: Strong acid ion-exchange resins have proven to be effective catalysts for the acetonation of fructose. google.com These solid-supported catalysts prevent contamination of the product with soluble acids and simplify the workup procedure, as they can be removed by simple filtration. This approach significantly reduces the formation of objectionable coloring and flavoring by-products. google.com

Perfluorinated Acid Resins: Perfluorinated sulfonic acid resins are particularly potent catalysts that can be used at lower temperatures and concentrations. google.com Their high catalytic activity allows for efficient conversion of fructose to this compound while minimizing degradation, leading to a cleaner product that requires less downstream purification. google.com

These advancements in catalysis are paving the way for more environmentally benign and economically viable industrial production of high-purity this compound, which is critical for its use in pharmaceutical manufacturing. ub.edu

Emerging Applications of this compound in Fine Chemical Synthesis

This compound is a versatile intermediate, primarily valued for its role as a chiral building block. scripps.edunih.gov Its rigid structure, derived from the natural chiral pool of carbohydrates, allows for the transfer of stereochemical information into new, complex molecules. nih.gov While its use in the synthesis of one major pharmaceutical has dominated its application, its utility as a precursor for a wide range of other bioactive compounds and as a chiral auxiliary is an area of growing interest.

Table 2: Key Applications of this compound in Chemical Synthesis

Application Area Specific Use Target Molecule(s) Reference(s)
Pharmaceutical Synthesis Key Intermediate Topiramate (anticonvulsant) cphi-online.comub.edu
Bioactive Natural Products Chiral Precursor Castanospermine (glycosidase inhibitor), Talaromycin A & B (anti-cancer) cphi-online.com
Asymmetric Synthesis Chiral Auxiliary Michael and Aldol addition products chemicalbook.com
Chemical Derivatization Versatile Precursor Heterocyclic analogues, sulfated esters, tosylated intermediates arkat-usa.orgresearchgate.netiucr.org

| Biochemical Research | Research Chemical | Potential α-glucosidase inhibitor | biosynth.com |

  • Synthesis of Topiramate: The most significant industrial application of this compound is as the central starting material for the synthesis of Topiramate, a sulfamate-substituted monosaccharide used as an anticonvulsant medication. cphi-online.comub.edu The synthesis involves reacting this compound with a sulfamoylating agent, followed by hydrolysis of the isopropylidene protecting groups. researchgate.net The specific stereochemistry and conformation of the this compound precursor are crucial for the biological activity of the final drug. arkat-usa.org
  • Precursor for Bioactive Compounds: Beyond Topiramate, this compound serves as a valuable starting material for the total synthesis of various natural products. It is notably used to synthesize compounds with potential therapeutic properties, including glycosidase inhibitors like Castanospermine and molecules with anti-cancer activity such as Talaromycin A and B. cphi-online.com Its defined stereocenters make it an ideal scaffold for building the complex polyhydroxylated structures characteristic of these molecules.

    Chiral Auxiliary: In asymmetric synthesis, this compound can be employed as a chiral auxiliary. chemicalbook.com By temporarily attaching it to a prochiral substrate, it can direct the stereochemical outcome of reactions like Michael additions and aldol reactions, after which it can be cleaved and recovered. chemicalbook.com

    Platform for Novel Derivatives: The free primary hydroxyl group of this compound is readily functionalized, making it a platform for creating a diverse range of derivatives. For example, it can be converted to its p-toluenesulfonate ester, which serves as an excellent intermediate for introducing other functional groups via nucleophilic substitution. iucr.org Researchers have also used this compound to synthesize novel heterocyclic analogues of Topiramate to explore structure-activity relationships and potentially discover new therapeutic agents. arkat-usa.org

    The continued exploration of these applications underscores the importance of this compound as a cornerstone of modern carbohydrate chemistry, enabling the efficient and stereocontrolled synthesis of a wide array of valuable fine chemicals.

    Q & A

    Q. What established methods are used for synthesizing Diacetone fructose, and how can reaction conditions be optimized for higher yields?

    this compound is synthesized via acid-catalyzed acetonation of fructose. A standard method involves reacting fructose with acetone in the presence of hydrochloric acid (HCl), followed by neutralization and crystallization . Key variables for optimization include:

    • Catalyst concentration : Higher HCl concentrations accelerate acetonation but may promote side reactions.
    • Temperature : Elevated temperatures (e.g., 40–50°C) improve reaction kinetics but require careful control to avoid decomposition.
    • Reaction time : Extended durations (12–24 hours) enhance diacetone formation but risk over-acetonation. Post-synthesis purification via ether extraction and light petroleum precipitation yields α- and β-diastereomers .

    Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substitution patterns and confirm acetonation sites (e.g., C-2 and C-3 positions in fructose) .
    • Polarimetry : Optical rotation measurements distinguish α- ([α] = -161.4°) and β-diastereomers ([α] = -33.7°) .
    • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns of methylated derivatives .
    • X-ray Crystallography : Resolves absolute configuration in crystalline forms .

    Q. How should researchers design stability studies for this compound under varying storage conditions?

    • Controlled variables : Temperature (4°C vs. room temperature), humidity (desiccated vs. ambient), and light exposure.
    • Analytical endpoints : Monitor decomposition via HPLC for purity, FTIR for functional group integrity, and optical rotation for stereochemical stability .
    • Accelerated stability testing : Use elevated temperatures (e.g., 40°C) to predict long-term degradation trends.

    Advanced Research Questions

    Q. How can discrepancies in optical rotation values of this compound derivatives be resolved?

    Conflicting [α] values may arise from:

    • Incomplete purification : Residual solvents or diastereomers skew measurements. Recrystallize using ether/light petroleum mixtures to isolate pure α- or β-forms .
    • Hydration effects : Ensure anhydrous conditions during polarimetry, as water alters rotational properties .
    • Instrument calibration : Validate polarimeter accuracy with standard sucrose solutions.

    Q. What strategies elucidate the catalytic mechanisms in fructose acetonation?

    • Kinetic studies : Vary catalyst (HCl, H₂SO₄) concentrations to determine rate laws and activation energy.
    • Isotopic labeling : Use deuterated acetone (CD₃COCD₃) to track proton transfer steps via NMR .
    • Computational modeling : Density Functional Theory (DFT) simulations map transition states and identify rate-limiting steps .

    Q. How does the structural modification of fructose to this compound influence pharmacological activity in compounds like topiramate?

    this compound serves as a precursor for topiramate, an anticonvulsant. Key modifications include:

    • Steric effects : Acetone groups block enzymatic degradation, enhancing metabolic stability.
    • Electronic effects : Sulfamation of hydroxyl groups increases binding affinity to neuronal ion channels. Methodology: Compare in vitro activity of topiramate analogs using electrophysiological assays (e.g., GABAₐ receptor modulation) .

    Q. What methodologies analyze regioselectivity in methylation reactions of this compound?

    • Protecting group strategies : Temporarily block specific hydroxyls (e.g., benzylation) to direct methylation to desired sites .
    • NMR titration : Monitor chemical shift changes to identify reactive hydroxyl groups.
    • Enzymatic hydrolysis : Use emulsin or yeast infusions to probe accessibility of methylated positions .

    Data Analysis and Contradictions

    Q. How should researchers address conflicting data on the hydrolysis rates of this compound derivatives?

    • Controlled hydrolysis : Use standardized HCl concentrations (e.g., 0.1%) and track reaction progress via TLC .
    • Statistical validation : Apply ANOVA to compare hydrolysis rates across multiple batches.
    • Error source identification : Check for impurities (e.g., residual acetone) via GC-MS .

    Methodological Framework

    Q. How can the PICOT framework structure research questions on this compound's biomedical applications?

    • Population (P) : Neuronal cell lines or animal models (e.g., rats with induced seizures).
    • Intervention (I) : Administration of this compound-derived compounds (e.g., topiramate).
    • Comparison (C) : Existing antiepileptics (e.g., valproate).
    • Outcome (O) : Reduction in seizure frequency or severity.
    • Time (T) : Acute (24-hour) vs. chronic (4-week) effects .

    Q. What mixed-methods approaches integrate synthetic and analytical data for this compound studies?

    • Quantitative : Yield optimization via Design of Experiments (DoE).
    • Qualitative : Thematic analysis of historical synthesis protocols to identify best practices .
    • Triangulation : Cross-validate NMR and X-ray data to confirm structural assignments .

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